N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide
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Overview
Description
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or dioxane
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the piperidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core but differ in their substituents.
2-Substituted Benzothiazoles: These compounds have different substituents on the benzothiazole ring, leading to variations in their biological activities.
Uniqueness
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
833491-52-4 |
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Molecular Formula |
C14H15N3O2S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide |
InChI |
InChI=1S/C14H15N3O2S/c1-9-2-3-11-12(8-9)20-13(15-11)16-14(19)17-6-4-10(18)5-7-17/h2-3,8H,4-7H2,1H3,(H,15,16,19) |
InChI Key |
GNHWGVSAWVAUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)N3CCC(=O)CC3 |
Origin of Product |
United States |
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